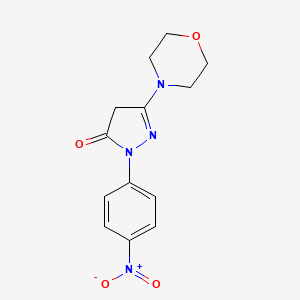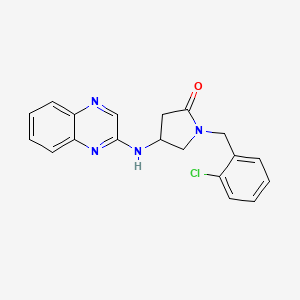![molecular formula C15H16N4O3 B5416896 4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)
4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and is a member of the pyridazinone family. The synthesis of DPA-714 is a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of DPA-714 involves binding to the TSPO. The binding of DPA-714 to TSPO results in the modulation of the immune response, which can aid in the treatment of various neurological disorders. The binding of DPA-714 to TSPO also results in the inhibition of the production of reactive oxygen species, which can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
DPA-714 has several biochemical and physiological effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. DPA-714 can also reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species. Additionally, DPA-714 can modulate the expression of various genes involved in the immune response and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPA-714 in lab experiments include its high affinity for TSPO, its ability to cross the blood-brain barrier, and its potential applications in the diagnosis and treatment of various neurological disorders. The limitations of using DPA-714 in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions related to DPA-714. One potential direction is the development of new radioligands for imaging TSPO in the brain. Another potential direction is the investigation of the role of TSPO in various neurological disorders. Additionally, the development of new drugs that target TSPO could lead to the development of new treatments for these disorders.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. The synthesis of DPA-714 is a complex process that involves several steps. DPA-714 is mainly used as a radioligand for imaging TSPO in the brain. The mechanism of action of DPA-714 involves binding to TSPO and modulating the immune response. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions related to DPA-714, including the development of new radioligands and the investigation of the role of TSPO in various neurological disorders.
Métodos De Síntesis
The synthesis of DPA-714 involves several steps and is a complex process. The first step involves the reaction of 3,4-dimethyl-6-nitropyridazine with ethyl acetoacetate, which results in the formation of 3,4-dimethyl-6-oxo-1(6H)-pyridazine. The next step involves the reaction of 3,4-dimethyl-6-oxo-1(6H)-pyridazine with 4-aminobenzoyl chloride, which results in the formation of 4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide.
Aplicaciones Científicas De Investigación
DPA-714 has potential applications in various fields of scientific research. It is mainly used as a radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a protein that is expressed in various cells, including microglia, astrocytes, and peripheral immune cells. The expression of TSPO is increased in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Therefore, DPA-714 can be used to image the expression of TSPO in the brain, which can aid in the diagnosis and treatment of these disorders.
Propiedades
IUPAC Name |
4-[[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-7-14(21)19(18-10(9)2)8-13(20)17-12-5-3-11(4-6-12)15(16)22/h3-7H,8H2,1-2H3,(H2,16,22)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCICWVMJMPGITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)

![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416875.png)
![3-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5416881.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
